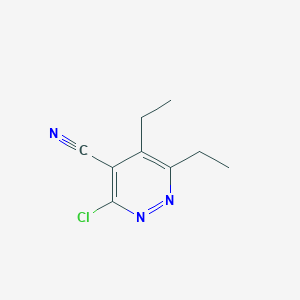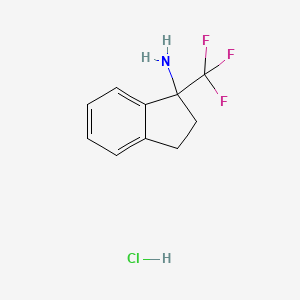![molecular formula C8H11F3N4S B1457390 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane CAS No. 946409-45-6](/img/structure/B1457390.png)
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane
Overview
Description
Compounds containing the 1,3,4-thiadiazole moiety are known to exhibit a wide variety of biological activities . The lower toxicity and in vivo stability of the 1,3,4-thiadiazole nucleus is attributed to its aromaticity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole-based compounds involves designing and synthesizing new compounds, then assessing their anticancer effects . The analysis of structure-activity relationships can help identify the most effective compounds .Molecular Structure Analysis
The molecular structure of these compounds is often determined using techniques such as NMR spectroscopy . The presence of the trifluoromethyl group can significantly influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, the trifluoromethyl group can participate in various reactions, contributing to the compound’s biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the presence of the trifluoromethyl group and the 1,3,4-thiadiazole ring .Scientific Research Applications
Biological Activity of Heterocyclic Systems
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane is part of the 1,3,4-thiadiazole heterocyclic system known for its significant pharmacological potential. Research highlights that such heterocycles are important scaffolds in medicinal chemistry due to their diverse biological activities. They have been identified as key structural components in biological agents exhibiting antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Moreover, the synergy between 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often leads to enhanced pharmacological effects. These findings position these heterocycles as promising matrices for the design of new drug-like molecules, highlighting their potential in medicine (Lelyukh, 2019).
Chemical and Biological Significance of 1,4-Diazepines
The compound also falls under the category of 1,4-diazepines, a class of compounds known for their broad range of biological activities. This category of heterocyclic compounds has been a focus of scientific studies due to their medicinal importance. They are associated with significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Due to these attributes, 1,4-diazepine derivatives are considered valuable for pharmaceutical applications and are actively explored for potential uses in the industry (Rashid et al., 2019).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities . They have been associated with anticancer, anticonvulsant, and antimicrobial activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can induce apoptosis via the caspase-dependent pathway .
Pharmacokinetics
The compound’s solubility in methanol is reported , which could potentially influence its bioavailability.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exhibit cytotoxic activity, indicating their potential to kill cells .
Action Environment
It is known that the compound may pose a potential hazard to the environment, particularly to water bodies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4S/c9-8(10,11)6-13-14-7(16-6)15-4-1-2-12-3-5-15/h12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEBDXCZEZDYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=C(S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



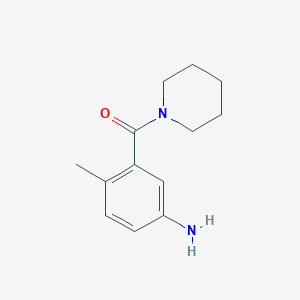

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
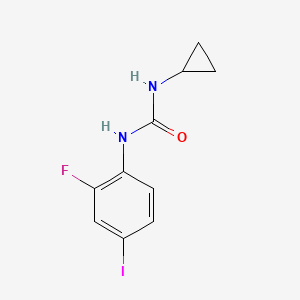
![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)
![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)
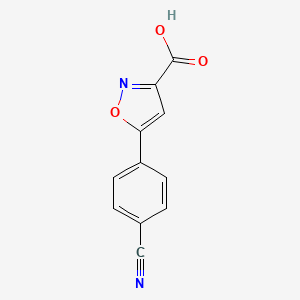
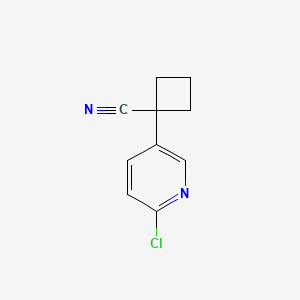
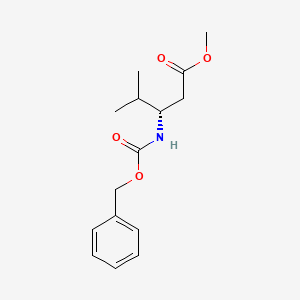
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)

